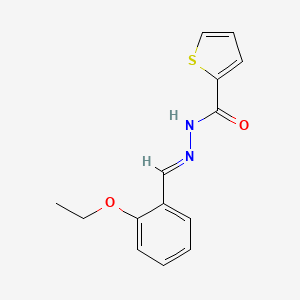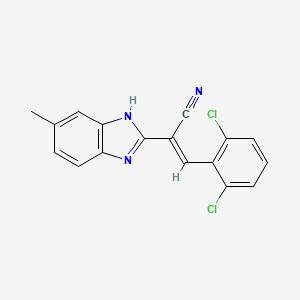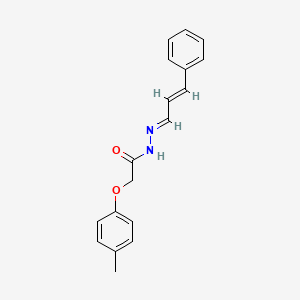![molecular formula C18H13N5O5 B15042841 5-nitro-2-(4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)pyridine](/img/structure/B15042841.png)
5-nitro-2-(4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE is a complex organic compound characterized by its nitro and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form 4-nitrophenylhydrazone.
Coupling reaction: The hydrazone intermediate is then reacted with 5-nitro-2-chloropyridine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Amino derivatives: Formed from the reduction of nitro groups.
Hydrazine derivatives: Formed from the reduction of the hydrazone moiety.
Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.
Scientific Research Applications
5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-NITROPHENYLHYDRAZINE: A simpler hydrazine derivative with similar functional groups.
5-NITRO-2-CHLOROPYRIDINE: A precursor in the synthesis of the target compound.
Uniqueness
5-NITRO-2-{4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENOXY}PYRIDINE is unique due to its combination of nitro and hydrazone functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13N5O5 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]aniline |
InChI |
InChI=1S/C18H13N5O5/c24-22(25)15-5-3-14(4-6-15)21-20-11-13-1-8-17(9-2-13)28-18-10-7-16(12-19-18)23(26)27/h1-12,21H/b20-11+ |
InChI Key |
LNTVBVDYZSJHNE-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042771.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042781.png)
![2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B15042789.png)
![5-chloro-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B15042791.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid](/img/structure/B15042799.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15042803.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B15042810.png)
![5-nitro-2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15042818.png)
![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15042827.png)


![ethyl {2-methoxy-4-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetate](/img/structure/B15042837.png)

